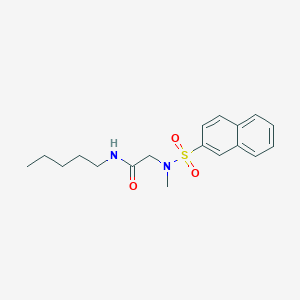![molecular formula C16H15ClN2O B4653680 2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4653680.png)
2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those similar to 2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethanol, involves several key steps. The process typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. For example, the synthesis of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their metal complexes demonstrates the complexity and versatility of the synthetic routes available for such compounds (Tavman et al., 2018).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by their aromatic systems and the potential for complexation with metals. Spectral characterization techniques such as FT-IR, FT-Raman, 1H- and 13C-NMR spectroscopy, and ESI-MS are commonly employed to elucidate the structure of these compounds and their complexes. The chiral chelating ligands in these compounds can act as tridentate through both the C=N nitrogen and OH oxygen atoms, indicating a complex molecular architecture (Tavman et al., 2018).
Chemical Reactions and Properties
Benzimidazole derivatives exhibit a range of chemical reactions, primarily due to their ability to form complexes with various metals. These reactions are influenced by the ligands' electronic and steric properties, affecting their binding to the metal centers. The formation of complexes with metals like Co, Pd, and Zn highlights the versatility of these compounds in forming diverse chemical structures with potential catalytic and optical properties (Tavman et al., 2018).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility and crystallinity, are crucial for their application. These properties are significantly influenced by the nature of the substituents on the benzimidazole ring and the presence of metal complexes. Solvent effects on complexation and the impact of substituents on solubility and fluorescence characteristics are key areas of investigation (Tavman et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethanol derivatives are influenced by their ability to engage in hydrogen bonding, π-π stacking, and their reactivity towards various reagents. The interaction of these compounds with metals to form complexes further enriches their chemical behavior, offering pathways to a range of applications from catalysis to materials science (Tavman et al., 2018).
Future Directions
Benzimidazole derivatives are a promising area of research in medicinal chemistry due to their diverse pharmacological activities . Future research could focus on synthesizing new benzimidazole derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-6-2-1-5-12(13)11-19-15-8-4-3-7-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXTVUYJGIAAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-2-(3-isopropylphenoxy)acetamide](/img/structure/B4653597.png)
![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4653599.png)
![6-[({1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4653602.png)
![2-chloro-6-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4653604.png)

![2-(3-bromophenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4653643.png)
![4-[({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4653650.png)

![2-[(2,6-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4653661.png)
![2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4653669.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-butylpyrrolidin-2-one](/img/structure/B4653677.png)
![N-(2,5-dimethylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4653686.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4653707.png)
